1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone
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Overview
Description
1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone is a chemical compound with the molecular formula C19H20N2O3 and a molecular weight of 324.3737 . It is an anthraquinone derivative, characterized by the presence of both methoxypropyl and methylamino groups attached to the anthraquinone core. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone typically involves the reaction of 1-amino-4-methylaminoanthraquinone with 3-methoxypropylamine . The reaction is carried out under controlled conditions to ensure the proper attachment of the methoxypropyl group to the anthraquinone core. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone can be compared with other anthraquinone derivatives, such as:
1-Amino-4-methylaminoanthraquinone: Lacks the methoxypropyl group, resulting in different chemical and biological properties.
1-[(2-Methoxyethyl)amino]-4-(methylamino)anthraquinone: Similar structure but with a different alkyl chain length, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93964-11-5 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(3-methoxypropylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C19H20N2O3/c1-20-14-8-9-15(21-10-5-11-24-2)17-16(14)18(22)12-6-3-4-7-13(12)19(17)23/h3-4,6-9,20-21H,5,10-11H2,1-2H3 |
InChI Key |
IUEBRWKNLMXYOE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCCOC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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